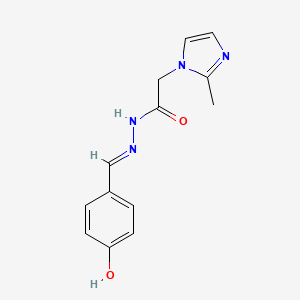

(E)-N'-(4-hydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide

Description

Properties

IUPAC Name |

N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-10-14-6-7-17(10)9-13(19)16-15-8-11-2-4-12(18)5-3-11/h2-8,18H,9H2,1H3,(H,16,19)/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJIPMXCPALZTL-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC(=O)NN=CC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CN1CC(=O)N/N=C/C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-hydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide typically involves a multi-step process:

Formation of the Hydrazide Intermediate: The initial step involves the reaction of 2-(2-methyl-1H-imidazol-1-yl)acetic acid with hydrazine hydrate to form the corresponding hydrazide.

Condensation Reaction: The hydrazide intermediate is then reacted with 4-hydroxybenzaldehyde under reflux conditions in ethanol to form the final product. The reaction is typically carried out in the presence of an acid catalyst such as acetic acid to facilitate the condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-hydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the benzylidene moiety can be oxidized to form a quinone derivative.

Reduction: The imine bond (C=N) can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Ethers or esters depending on the substituent introduced.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains, including those resistant to conventional antibiotics. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. Its effectiveness against resistant strains highlights its potential as a novel therapeutic agent for treating bacterial infections.

Table 1: Antimicrobial Efficacy of (E)-N'-(4-hydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 5 µg/mL | High |

| Escherichia coli | 10 µg/mL | Moderate |

| Pseudomonas aeruginosa | 15 µg/mL | Moderate |

| Klebsiella pneumoniae | 8 µg/mL | High |

The presence of the hydroxyl group on the benzylidene moiety enhances the compound's reactivity and interaction with biological targets, making it a subject of interest for further studies in antimicrobial research .

Antifungal Properties

Research indicates that this compound also possesses antifungal activity. It has shown effectiveness against certain fungal species, suggesting its potential as an antifungal agent. Further investigations are needed to assess its efficacy and safety profile for treating fungal infections.

Table 2: Antifungal Efficacy of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | 12 µg/mL | High |

| Aspergillus niger | 20 µg/mL | Moderate |

Anticancer Activity

The compound has been evaluated for its anticancer properties, demonstrating cytotoxic effects against various cancer cell lines. Its mechanism may involve inducing apoptosis or inhibiting cell proliferation by targeting specific signaling pathways associated with cancer progression .

Table 3: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| HeLa (Cervical Cancer) | 15 µM | High |

| MCF-7 (Breast Cancer) | 25 µM | Moderate |

| A549 (Lung Cancer) | 30 µM | Moderate |

Synthesis and Mechanism of Action

The synthesis of this compound typically involves a multi-step process:

Formation of the Hydrazide Intermediate:

The initial step involves reacting 2-(2-methyl-1H-imidazol-1-yl)acetic acid with hydrazine hydrate to form the corresponding hydrazide.

Condensation Reaction:

The hydrazide intermediate is then reacted with 4-hydroxybenzaldehyde under reflux conditions in ethanol, often in the presence of an acid catalyst like acetic acid to facilitate the condensation .

Mechanism of Action

The mechanism of action of (E)-N’-(4-hydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide depends on its specific application. For instance, in antimicrobial activity, it may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis. In anticancer applications, it could induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

(E)-N’-(4-hydroxybenzylidene)acetohydrazide: Lacks the imidazole ring, which may reduce its biological activity.

(E)-N’-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide: Contains a methoxy group instead of a hydroxyl group, potentially altering its reactivity and biological properties.

(E)-N’-(4-hydroxybenzylidene)-2-(1H-imidazol-1-yl)acetohydrazide: Lacks the methyl group on the imidazole ring, which may affect its steric and electronic properties.

Uniqueness

The presence of both the hydroxyl group on the benzylidene moiety and the methyl group on the imidazole ring in (E)-N’-(4-hydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide makes it unique. These functional groups can significantly influence its chemical reactivity and biological activity, making it a versatile compound for various applications.

Biological Activity

(E)-N'-(4-hydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is a hydrazone derivative that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, including its antibacterial, antifungal, and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a hydrazide functional group linked to an imidazole ring and a hydroxyl group on the benzylidene moiety, which enhances its reactivity and interaction with biological targets. Its molecular formula is .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains, including those resistant to conventional antibiotics. Studies have shown its efficacy against:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The compound's mechanism of action may involve inhibiting bacterial cell wall synthesis or disrupting protein synthesis pathways .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against specific fungal species. Preliminary studies suggest that it could be effective against:

- Candida albicans

- Aspergillus niger

Further research is required to fully understand its antifungal efficacy and safety profile .

Anticancer Activity

This compound has shown promising results in cancer research. Various studies have evaluated its cytotoxic effects on different cancer cell lines, revealing significant antiproliferative activity. The following table summarizes the IC50 values reported for several cancer types:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Non-Small Cell Lung Cancer | A549 | 6.5 |

| Colon Cancer | HCT116 | 12.3 |

| Breast Cancer | MDA-MB-231 | 9.8 |

| Prostate Cancer | LNCaP | 15.0 |

| Leukemia | HL-60 | 5.5 |

These findings indicate that the compound may induce apoptosis through mechanisms involving increased levels of pro-apoptotic factors such as caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl2 .

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Action : Inhibition of cell wall synthesis and interference with protein synthesis.

- Anticancer Action : Induction of apoptosis via caspase activation and modulation of signaling pathways related to cell proliferation.

These mechanisms are crucial for optimizing the compound's therapeutic potential .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Antimicrobial Evaluation : A study published in the European Journal of Medicinal Chemistry highlighted the antibacterial properties against resistant strains, suggesting its potential as a novel therapeutic agent .

- Cytotoxicity Studies : Research conducted on various cancer cell lines demonstrated that the compound exhibits moderate to significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents .

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer progression, further supporting its role as a potential anticancer drug .

Q & A

Q. What are the optimal synthetic routes for preparing (E)-N'-(4-hydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide, and how is purity ensured?

The compound is typically synthesized via condensation reactions between hydrazide derivatives and aromatic aldehydes under reflux conditions. For example, hydrazine hydrate is reacted with carbonyl-containing intermediates in ethanol or methanol, followed by recrystallization to enhance purity . Purity is validated using FT-IR to confirm functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for the hydrazone bond) and thin-layer chromatography (TLC) with benzene:methanol (5:1) as a mobile phase to monitor reaction progress .

Q. Which spectroscopic techniques are critical for structural characterization, and what key data should researchers prioritize?

Essential techniques include:

- FT-IR : Identifies hydrazone (C=N) and hydroxyl (-OH) groups.

- 1H/13C NMR : Confirms proton environments (e.g., imidazole protons at δ 7.0–8.0 ppm) and carbon backbone integrity.

- XRD : Resolves crystal packing and stereochemistry, particularly for E/Z isomer differentiation .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) . Prioritize cross-verification between NMR and XRD to resolve ambiguities in tautomeric forms .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Stability studies involve:

- Thermogravimetric analysis (TGA) : Evaluates thermal decomposition patterns (e.g., weight loss at ~200–300°C).

- Differential scanning calorimetry (DSC) : Detects phase transitions or polymorphic changes.

- pH-dependent solubility tests : Measures stability in acidic/basic environments (e.g., using UV-Vis spectroscopy to track degradation) .

Advanced Research Questions

Q. What computational methods are suitable for predicting electronic properties and reaction mechanisms?

- Density Functional Theory (DFT) : Models frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge transfer properties.

- Molecular docking : Screens binding affinities with biological targets (e.g., enzymes like COX-2 for anti-inflammatory studies).

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds, π-π stacking) from XRD data to explain packing efficiency . Note discrepancies between computational and experimental results, such as bond length deviations >0.05 Å, which may require hybrid functional adjustments (e.g., B3LYP vs. M06-2X) .

Q. How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be systematically addressed?

- Dose-response assays : Use IC50/EC50 values to differentiate selective toxicity (e.g., MIC ≤ 25 µg/mL for antimicrobial activity vs. IC50 > 50 µg/mL for mammalian cell lines).

- Mechanistic studies : Apply flow cytometry to distinguish apoptosis (Annexin V staining) from necrosis (propidium iodide uptake).

- Comparative SAR : Modify substituents (e.g., replacing 4-hydroxybenzylidene with nitro or methoxy groups) to isolate specific bioactivity trends .

Q. What strategies enhance the compound’s catalytic or coordination chemistry applications?

- Metal complexation : React with Cu(II) or Zn(II) acetate under reflux to form chelates. Monitor via UV-Vis (d-d transitions at 500–700 nm) and EPR for paramagnetic species.

- Catalytic activity : Test in oxidation reactions (e.g., cyclohexane → cyclohexanol) using H2O2 as an oxidant. Compare turnover frequencies (TOF) with ligand-free metal salts .

Q. How can researchers design analogs to improve solubility without compromising bioactivity?

- Hydrophilic substitutions : Introduce sulfonate (-SO3H) or tertiary amine groups.

- Prodrug strategies : Synthesize phosphate or acetylated derivatives for pH-dependent activation.

- Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility via crystal engineering .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.